2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazine ring, a sulfanyl group, and an acetamide moiety.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15(2)17-6-8-18(9-7-17)24-20(26)14-28-21-22(27)25(13-12-23-21)19-10-4-16(3)5-11-19/h4-13,15H,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWMMENWWPGGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazine ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfanyl group and the pyrazine ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include those with pyrazine rings, sulfanyl groups, and acetamide moieties. Some examples are:
- 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide .
- 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Biological Activity
The compound 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a dihydropyrazine core, a sulfanyl group, and an acetamide moiety, which contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure suggests the presence of functional groups that may influence its biological activity, including the potential for enzyme inhibition and receptor modulation.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory effects. The specific biological activities of 2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide are being explored in various contexts:
-
Anticancer Activity :
- Some derivatives of dihydropyrazine compounds have shown promise as inhibitors of protein geranylgeranyltransferase-I, an enzyme implicated in cancer progression. This inhibition can lead to reduced cell proliferation in cancer cell lines.
-
Antimicrobial Properties :
- Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
-
Anti-inflammatory Effects :
- The presence of the sulfanyl group may enhance anti-inflammatory activity by modulating pathways involved in inflammation.
The compound's mechanism of action is likely multifaceted, involving:
- Enzyme Inhibition : The acetamide group can interact with active sites of enzymes, potentially leading to competitive inhibition.
- Receptor Modulation : The structural features may allow binding to specific receptors, influencing signaling pathways associated with various diseases.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide | Similar dihydropyrazine core; different fluorophenyl substitution | Anticancer activity | Different substitution pattern affects biological activity |
| 2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(phenyl)acetamide | Variation in substituents on acetamide | Potential antimicrobial properties | Variability in substituent affects solubility and bioavailability |
| 2-{[4-(methylphenyl)-3-thioxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(methyl)acetamide | Thioxo instead of oxo group | Antioxidant properties | Sulfur oxidation state variation influences reactivity |
Research Findings
Recent studies have utilized various methods to evaluate the biological activity of this compound:
- In Vitro Studies : Cell line assays have been conducted to assess cytotoxicity and efficacy against cancer cells.
- Molecular Docking Simulations : These have been employed to predict binding affinities and interactions with target proteins.
- Structure-Activity Relationship (SAR) Analysis : Understanding how structural variations affect biological outcomes provides insights for optimizing drug design.
Case Studies
- Anticancer Efficacy : A study demonstrated that modifications to the dihydropyrazine core significantly enhanced cytotoxicity against A549 lung adenocarcinoma cells, suggesting a promising avenue for further development.
- Antimicrobial Testing : Preliminary antimicrobial assays indicated that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting potential therapeutic applications in treating infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
